Bicyclo[4.3.1]deca-2,4,7-triene
CAS No.: 61096-24-0
Cat. No.: VC19528769
Molecular Formula: C10H12
Molecular Weight: 132.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61096-24-0 |
|---|---|
| Molecular Formula | C10H12 |
| Molecular Weight | 132.20 g/mol |
| IUPAC Name | bicyclo[4.3.1]deca-2,4,7-triene |
| Standard InChI | InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2 |
| Standard InChI Key | IPHNNDYZYRCURV-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2CC1C=CC=C2 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Nomenclature
Bicyclo[4.3.1]deca-2,4,7-triene belongs to the bicyclic hydrocarbon family, featuring a 10-membered carbon skeleton with two fused rings: a seven-membered ring (bridgehead atoms at positions 1 and 5) and a four-membered ring (bridgehead atoms at positions 1 and 6) . The IUPAC name bicyclo[4.3.1]deca-2,4,7-triene reflects its bridge lengths (4, 3, and 1 carbons) and the positions of unsaturation . Key structural identifiers include:
The compound’s planar geometry and conjugated double bonds contribute to its stability and reactivity, enabling participation in cycloaddition and electrophilic substitution reactions .
Computed Physicochemical Properties
PubChem-derived data reveal critical properties influencing its behavior in synthetic and biological systems :
| Property | Value |
|---|---|
| Molecular Weight | 132.20 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 0 |
| Topological Polar Surface Area | 0 Ų |
| Rotatable Bond Count | 0 |
The low polar surface area and high hydrophobicity () suggest favorable membrane permeability, a trait relevant to drug design .
Synthetic Methodologies and Reaction Pathways
Oxidative Rearrangement of Bicyclo[4.2.2]deca-2,4,7,9-tetraenes
A primary synthesis route involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes using electrophilic reagents like m-chloroperbenzoic acid (mCPBA) . This reaction proceeds via epoxidation followed by skeletal isomerization, yielding bicyclo[4.3.1]deca-2,4,7-triene derivatives (Figure 1). For example, treatment of 7-substituted tetraenes with mCPBA generates tricyclic epoxides and bicyclic diols, depending on the substituent’s electronic and steric effects .
Stereoselective Functionalization
Studies on the bicyclo[4.3.1]decatetraenyl anion demonstrate exo stereoselectivity during electrophilic attacks, attributed to the anion’s distorted geometry . This selectivity enables precise functionalization at the bridgehead positions, facilitating the synthesis of derivatives with tailored biological activities .
Applications in Organic Synthesis and Material Science
Precursor for Natural Product Analogs
The bicyclo[4.3.1]decane framework is a key structural motif in natural products like caryolane and vibsanines . Functionalization at the bridgehead positions enables the synthesis of analogs with modified bioactivity, aiding drug discovery efforts .
Material Science Applications
Conjugated double bonds and rigidity make bicyclo[4.3.1]deca-2,4,7-triene a candidate for organic semiconductors and liquid crystals. Its derivatives’ electronic properties are tunable via substituent incorporation, offering potential in optoelectronic devices.
Comparative Analysis with Related Bicyclic Compounds
Bicyclo[4.3.1]deca-2,4,7-triene outperforms analogs in stability and versatility due to its conjugated system .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis using chiral catalysts to access optically pure derivatives for pharmacological testing .
Computational Modeling
Density functional theory (DFT) studies predict reaction pathways and regioselectivity, guiding the design of novel derivatives with enhanced bioactivity .
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